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molecular formula C14H24N2O2 B8521218 Cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid, ethyl ester

Cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid, ethyl ester

Cat. No. B8521218
M. Wt: 252.35 g/mol
InChI Key: HNXXZEYBZJSDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148784

Procedure details

This ester is hydrogenated over Pd/C in ethanol and gives ethyl 2-(2,2,6,6-tetramethyl-4-piperidinyl)-cyanoacetate which has a melting point of 116°-117° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[CH2:7][C:6](=[C:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][C:4]([CH3:17])([CH3:16])[NH:3]1>C(O)C.[Pd]>[CH3:18][C:2]1([CH3:1])[CH2:7][CH:6]([CH:8]([C:14]#[N:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][C:4]([CH3:17])([CH3:16])[NH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)=C(C(=O)OCC)C#N)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC(C1)C(C(=O)OCC)C#N)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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